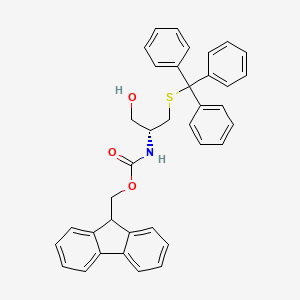

Fmoc-Cysteinol(Trt)

Description

BenchChem offers high-quality Fmoc-Cysteinol(Trt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Cysteinol(Trt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-tritylsulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,39H,24-26H2,(H,38,40)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYUUFZRZOWREN-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Protected Amino Alcohol Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups. Within this framework, protected amino alcohols, such as Fmoc-Cysteinol(Trt), are invaluable bifunctional molecules. These compounds possess both a protected amino group and a hydroxyl group, making them essential components in the synthesis of a wide array of biologically active molecules. rsc.orgthieme-connect.de The β-amino alcohol motif, in particular, is a prevalent pharmacophore found in natural products, including antibiotics and alkaloids, as well as in synthetic therapeutic agents. nih.govresearchgate.net

Fmoc-Cysteinol(Trt) is a derivative of the amino acid L-cysteine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a trityl (Trt) group. ontosight.ai The hydroxyl group of the parent cysteinol remains available for synthetic transformations. This dual-protection strategy is crucial for its application in complex syntheses, preventing unwanted side reactions of the amino and thiol functionalities while allowing for the selective reaction of the hydroxyl group.

Strategic Importance As a Building Block in Complex Molecular Architectures

The utility of Fmoc-Cysteinol(Trt) extends to its role as a versatile building block in the assembly of intricate molecular structures. Its incorporation into synthetic pathways allows for the precise introduction of a cysteinol residue, which can be further elaborated or can serve as a key structural element.

In the field of peptide chemistry, the related compound Fmoc-Cys(Trt)-OH is extensively used in solid-phase peptide synthesis (SPPS). peptide.com The Fmoc group provides temporary protection of the alpha-amino group and can be readily removed under mild basic conditions, typically with piperidine (B6355638), to allow for peptide chain elongation. ontosight.ai The Trityl group, on the other hand, offers robust protection for the cysteine thiol, which is stable to the Fmoc deprotection conditions but can be cleaved with trifluoroacetic acid (TFA) at the end of the synthesis. ontosight.ai This orthogonal protection scheme is fundamental to the successful synthesis of cysteine-containing peptides. nih.gov

The principles guiding the use of Fmoc-Cys(Trt)-OH are directly applicable to understanding the strategic importance of Fmoc-Cysteinol(Trt). The presence of the hydroxyl group in Fmoc-Cysteinol(Trt) instead of a carboxylic acid opens up avenues for the synthesis of peptidomimetics and other non-peptidic structures. nih.gov These modified structures can exhibit enhanced metabolic stability and unique biological activities compared to their natural peptide counterparts. nih.gov

The introduction of the protected cysteinol unit via Fmoc-Cysteinol(Trt) is also crucial for creating molecules with specific three-dimensional conformations. The subsequent deprotection of the thiol group allows for the formation of disulfide bridges, which are critical for the structural integrity and function of many proteins and peptides. Furthermore, the free thiol can be used as a handle for bioconjugation, enabling the attachment of probes, drugs, or other biomolecules for applications in diagnostics and targeted drug delivery.

Current Research Landscape and Emerging Applications of Fmoc Cysteinol Trt

Transformative Synthesis of Fmoc-Cysteinol(Trt) from Protected Cysteine

The principal and most direct method for preparing Fmoc-Cysteinol(Trt) is through the chemical reduction of the corresponding protected amino acid, Fmoc-Cys(Trt)-OH. This transformation targets the carboxylic acid moiety, converting it into a primary alcohol while preserving the integrity of the Fmoc (9-fluorenylmethoxycarbonyl) and Trt (trityl) protecting groups.

Carboxylic Acid Reduction Protocols to Yield the Hydroxyl Moiety

The conversion of the carboxylic acid in Fmoc-Cys(Trt)-OH to the hydroxyl group of Fmoc-Cysteinol(Trt) is a standard yet delicate reduction process. A common and effective method involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or sodium borohydride (B1222165) in the presence of an activating agent like iodine or a Lewis acid. Another approach is the mixed anhydride (B1165640) method, where the carboxylic acid is first activated with a chloroformate, such as isobutyl chloroformate, followed by reduction with a mild hydride reagent like sodium borohydride. This two-step procedure helps to avoid side reactions and often provides good yields.

The selection of the reducing agent and reaction conditions is critical to prevent the premature cleavage of the acid-labile Trt group or the base-labile Fmoc group. For instance, harsher reducing agents like lithium aluminum hydride (LiAlH4) are generally avoided due to their high reactivity, which can lead to the removal of the protecting groups.

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of Fmoc-Cysteinol(Trt) necessitates careful optimization of several reaction parameters. gyrosproteintechnologies.com Key factors include the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time.

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically preferred for these reductions to ensure the stability of the hydride reagents and the protected amino acid.

Temperature: The reduction is often carried out at low temperatures, typically ranging from -15°C to 0°C, to control the reactivity of the reducing agent and minimize potential side reactions, such as racemization or protecting group cleavage.

Reagent Stoichiometry: A slight excess of the reducing agent is commonly used to ensure complete conversion of the starting material. However, a large excess should be avoided to simplify the work-up and purification process.

Reaction Time: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time, ensuring full conversion without the formation of degradation products. gyrosproteintechnologies.com

Table 1: Representative Reduction Conditions for Fmoc-Cys(Trt)-OH

| Reducing Agent System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Notes |

| NaBH₄ / Isobutyl chloroformate | THF | 0 to rt | 2-4 | Mixed anhydride method. |

| BH₃·THF | THF | 0 | 1-3 | Direct reduction. |

| NaBH₄ / I₂ | THF | 0 to rt | 3-5 | In situ generation of diborane. |

Following the reaction, a careful work-up procedure involving quenching of the excess reducing agent and extraction is performed. Purification is typically achieved through column chromatography on silica (B1680970) gel to isolate the pure Fmoc-Cysteinol(Trt).

Enantioselective Synthetic Approaches for Fmoc-Cysteinol(Trt)

While the reduction of enantiomerically pure Fmoc-L-Cys(Trt)-OH is the most common route to L-Fmoc-Cysteinol(Trt), research into enantioselective synthesis provides alternative pathways. These methods often start from achiral precursors and employ chiral catalysts or auxiliaries to induce the desired stereochemistry.

One such approach could involve the asymmetric reduction of a corresponding ketone precursor. However, the direct synthesis of such a ketone is challenging. A more plausible strategy involves the enantioselective opening of a suitable epoxide with a protected thiol, followed by N-protection.

It is important to note that for most practical applications, the synthesis starting from the readily available and optically pure L-cysteine remains the most efficient and cost-effective method. The prevention of racemization during the reduction of Fmoc-Cys(Trt)-OH is a critical aspect. The use of mild coupling agents and bases, such as collidine with uronium or phosphonium (B103445) reagents, is recommended to maintain optical integrity. sigmaaldrich.comsigmaaldrich.com

Controlled Functional Group Manipulation of Fmoc-Cysteinol(Trt)

The differential lability of the Fmoc and Trityl groups to distinct chemical reagents forms the basis for the controlled functional group manipulation of the Fmoc-Cysteinol(Trt) scaffold. This allows for a stepwise approach to deprotection and subsequent derivatization.

Selective Deprotection of the N-alpha-Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which safeguards the primary amine, is characteristically labile to basic conditions. ontosight.ai This selective removal is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). ontosight.ai

Commonly, a solution of piperidine (B6355638) in a polar aprotic solvent, such as dimethylformamide (DMF), is employed for this transformation. ontosight.ainih.gov The reaction proceeds via a β-elimination mechanism, generating the free amine and a dibenzofulvene-piperidine adduct. The concentration of piperidine and the reaction time are critical parameters that are optimized to ensure complete deprotection without inducing side reactions. For instance, a 20% piperidine in DMF solution is frequently used and can achieve complete Fmoc removal in a short period, often less than 7 minutes at room temperature. nih.gov

Alternative, milder basic conditions can also be utilized. For example, sodium azide (B81097) has been demonstrated as an effective reagent for the deprotection of Nα-Fmoc-amino acids without the need for a strong base. nih.gov This method offers a complementary approach, particularly for substrates sensitive to traditional piperidine treatment. nih.gov

| Reagent | Typical Conditions | Key Features |

| Piperidine | 20% in DMF, room temperature | Standard and efficient method in SPPS. ontosight.ainih.gov |

| Sodium Azide | Optimized solvent and temperature | Mild, base-free alternative. nih.gov |

Selective Removal of the S-Trityl Thiol-Protecting Group

The S-trityl (Trt) group is a bulky and acid-labile protecting group for the thiol functionality of cysteine. ontosight.ai Its removal is typically achieved under acidic conditions, which are orthogonal to the base-labile Fmoc group. ontosight.ai

Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of the S-trityl group. peptide.compeptide.compeptide.com The reaction is often performed in the presence of scavengers, such as triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT), to effectively quench the highly stable trityl cation that is liberated during the deprotection process. sigmaaldrich.combachem.com This prevents potential side reactions, including the re-alkylation of the deprotected thiol or other nucleophilic residues within the molecule. A typical cleavage cocktail consists of 95% TFA with scavengers. peptide.comsigmaaldrich.com

In addition to strong acid cleavage, the S-trityl group can also be removed under milder, oxidative conditions. Reagents like iodine or thallium(III) trifluoroacetate (B77799) can facilitate the removal of the trityl group with simultaneous formation of a disulfide bond. peptide.com This method is particularly useful in the synthesis of cyclic peptides containing disulfide bridges. peptide.com The reaction with iodine is typically carried out in a solvent like dichloromethane (B109758) (DCM). peptide.com

| Reagent/Method | Typical Conditions | Outcome |

| Trifluoroacetic Acid (TFA) | 95% TFA with scavengers (e.g., TIS, EDT) | Generates the free thiol. peptide.compeptide.compeptide.com |

| Iodine | In a suitable solvent (e.g., DCM) | Removes the trityl group and forms a disulfide bond. peptide.compeptide.com |

| Thallium(III) Trifluoroacetate | In TFA with anisole | Removes the trityl group and forms a disulfide bond (Note: Thallium compounds are highly toxic). peptide.com |

| Silver(I) Nitrate | Acidic conditions | Alternative method for Trt removal. ontosight.ai |

Orthogonal Deprotection Strategies for the Fmoc-Cysteinol(Trt) Scaffold

The orthogonality of the Fmoc and Trityl protecting groups is a key feature of the Fmoc-Cysteinol(Trt) scaffold, enabling the sequential and selective deprotection of the amine and thiol functionalities. cblpatras.gr This allows for precise control over which functional group is exposed for subsequent reactions.

For instance, the N-alpha-Fmoc group can be selectively removed using a base like piperidine, leaving the S-Trityl group intact. ontosight.ai This exposes the primary amine for further elongation of a peptide chain or for conjugation with other molecules. Conversely, the S-Trityl group can be selectively cleaved under acidic conditions with TFA, while the Fmoc group remains attached to the nitrogen. peptide.compeptide.com This strategy reveals the thiol group for modifications such as alkylation or disulfide bond formation.

This orthogonal protection scheme is fundamental in various synthetic strategies, including the synthesis of branched peptides, cyclic peptides, and peptide-drug conjugates, where site-specific modifications are crucial. The ability to deprotect one functional group in the presence of the other provides a powerful tool for the construction of complex and well-defined molecular structures. In some advanced strategies, other protecting groups like 4-methoxytrityl (Mmt) can be used in conjunction with Trt, as Mmt can be removed under even milder acidic conditions (e.g., 1-2% TFA in DCM), allowing for an additional layer of orthogonality. sigmaaldrich.comsigmaaldrich.com

Modifications at the Hydroxyl Moiety of Fmoc-Cysteinol(Trt)

The primary hydroxyl group of the cysteinol backbone offers another site for chemical modification, further expanding the synthetic utility of Fmoc-Cysteinol(Trt). Esterification and etherification are two common strategies employed to introduce a wide range of functionalities at this position.

Esterification Reactions for Diverse Conjugation

The hydroxyl group of Fmoc-Cysteinol(Trt) can be readily esterified with various carboxylic acids to form ester linkages. This transformation is a valuable tool for conjugating different molecular entities to the cysteinol scaffold. The reaction is typically carried out using standard esterification methods, such as activation of the carboxylic acid with a coupling reagent.

These esterification reactions can be used to attach a variety of molecules, including but not limited to:

Fluorophores and Quenchers: For the development of fluorescent probes.

Biotin (B1667282) or other affinity tags: For use in purification and detection applications.

Small molecule drugs: To create prodrugs or targeted delivery systems.

Polymers: To modify the solubility and pharmacokinetic properties of the resulting conjugate.

The choice of coupling agent and reaction conditions is crucial to ensure high yields and prevent side reactions, particularly racemization if the attached carboxylic acid is chiral.

Etherification and Alkylation Strategies

Etherification of the hydroxyl group provides a stable linkage that is resistant to hydrolysis under many conditions. This can be achieved through various alkylation strategies, most commonly the Williamson ether synthesis. In this reaction, the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide or another suitable electrophile.

This approach allows for the introduction of a wide array of alkyl groups, including:

Simple alkyl chains: To modify the lipophilicity of the molecule.

Functionalized alkyl groups: Containing other reactive handles for further derivatization.

Linkers for solid-phase synthesis: To attach the cysteinol derivative to a solid support for subsequent synthetic manipulations.

The selection of the base and solvent is critical to the success of the etherification reaction, and must be compatible with the other protecting groups present on the Fmoc-Cysteinol(Trt) molecule. Known chemical modifications such as acylation, alkylation, and esterification can be used to produce structural analogs of peptides and other biomolecules. google.comgoogle.com

Formation of Phosphoramidites for Oligonucleotide Synthesis and Conjugation

The primary alcohol of Fmoc-Cysteinol(Trt) can be converted into a phosphoramidite (B1245037), a key reagent for incorporation into oligonucleotides during solid-phase synthesis. This transformation enables the introduction of a cysteine-like residue into a nucleic acid sequence, providing a unique site for post-synthetic modifications.

The synthesis involves the reaction of the hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). rsc.org The resulting 2-cyanoethyl-N,N-diisopropyl phosphoramidite of Fmoc-Cysteinol(Trt) can be used directly in automated oligonucleotide synthesizers. rsc.orgnih.gov

The Fmoc protecting group on the amino function is compatible with the standard phosphoramidite chemistry. mdpi.comgoogle.com It remains stable during the oligonucleotide chain assembly and is selectively removed on-column using a mild base, typically a solution of piperidine in an organic solvent, to expose the primary amine for subsequent conjugation reactions while the oligonucleotide is still attached to the solid support. glenresearch.combiosearchtech.com This strategy is advantageous for creating oligonucleotide conjugates with peptides or other molecules. nih.gov

Table 1: Key Reagents in Fmoc-Cysteinol(Trt) Phosphoramidite Synthesis

| Reagent | Function |

| Fmoc-Cysteinol(Trt) | Starting material containing the protected amino and thiol groups. |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent that reacts with the hydroxyl group. rsc.org |

| N,N-Diisopropylethylamine (DIPEA) | Mild base used as an activator in the phosphitylation reaction. rsc.org |

| Piperidine | Reagent for on-support Fmoc deprotection to reveal the primary amine. glenresearch.com |

Reactivity of the Deprotected Thiol Group of Cysteinol

Removal of the acid-labile Trityl (Trt) group from the sulfur atom unveils a highly reactive thiol (sulfhydryl) group. This deprotection is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. thermofisher.com The liberated thiol is a potent nucleophile, enabling a variety of specific chemical modifications. nih.gov

Disulfide Bond Formation and Oxidative Coupling

The deprotected thiol group of a cysteinol residue readily undergoes oxidation to form a disulfide bond. This reaction can occur intramolecularly to form a cyclic structure or intermolecularly with another thiol-containing molecule. thermofisher.comresearchgate.net

Oxidative coupling is a common method for disulfide bond formation. researchgate.netnih.gov This can be achieved using various oxidizing agents. Air oxidation can occur spontaneously, particularly at neutral or slightly basic pH, though it can be slow and lead to mixtures of products. More controlled oxidation can be performed using reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or iodine. researchgate.net Another approach involves thiol-disulfide interchange, where a free thiol reacts with an activated disulfide, such as one protected with a sulfenyl group like sec-isoamyl mercaptan (SIT), to form a new disulfide bond chemoselectively. csic.es

Enzymatic methods have also been developed. For instance, the enzyme tyrosinase can oxidize phenols to reactive ortho-quinones, which then rapidly react with cysteine residues to form stable linkages under mild, aerobic conditions. researchgate.netnih.gov This method provides an alternative to traditional chemical oxidation.

Table 2: Methods for Disulfide Bond Formation

| Method | Description | Key Reagents/Conditions |

| Air Oxidation | Spontaneous oxidation in the presence of oxygen. | pH 7-8.5 |

| Chemical Oxidation | Controlled reaction using specific oxidizing agents. | K₃[Fe(CN)₆], Iodine researchgate.net |

| Thiol-Disulfide Interchange | Reaction of a free thiol with an activated disulfide. | SIT-protected cysteine csic.es |

| Enzymatic Oxidative Coupling | Tyrosinase-mediated oxidation of phenols to quinones that react with thiols. researchgate.netnih.gov | Tyrosinase, Phenolic substrate, Aerobic conditions researchgate.netnih.gov |

Thiol-Specific Bioconjugation Reactions

The high nucleophilicity of the deprotected cysteinol thiol makes it an excellent target for specific bioconjugation reactions. researchgate.net This allows for the precise attachment of labels, drugs, or other functional molecules.

A widely used strategy is the Michael addition reaction with maleimides. thno.org This reaction is highly specific for thiols within a pH range of 6.5-7.5 and proceeds rapidly to form a stable thioether bond. Another common method is the S-alkylation of the thiol with α-haloacetamides, such as iodoacetamide, which also results in a stable thioether linkage. thermofisher.com

Other electrophilic reagents that react selectively with thiols include vinyl sulfones and various aromatic methylsulfonyl reagents. thno.org These reactions are generally chemoselective, meaning they preferentially react with the thiol group over other nucleophilic functional groups like amines under controlled pH conditions. thno.org The choice of reagent can be tailored based on the desired stability of the resulting conjugate and the specific reaction conditions required. nih.gov

Table 3: Common Thiol-Specific Bioconjugation Reagents

| Reagent Class | Reaction Type | Resulting Linkage | pH Range |

| Maleimides | Michael Addition | Thioether | 6.5 - 7.5 |

| Iodoacetamides | S-Alkylation | Thioether thermofisher.com | Neutral to slightly basic |

| Vinyl Sulfones | Michael Addition | Thioether thno.org | Mildly acidic thno.org |

| Pyridyl Disulfides | Thiol-Disulfide Exchange | Disulfide nih.gov | Neutral |

Reactivity of the Deprotected Amino Group of Cysteinol

Following the removal of the base-labile Fmoc group, the primary amino group of the cysteinol moiety is exposed. This deprotection is typically accomplished using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF). ub.edu The resulting free amine is a nucleophile that can participate in a variety of acylation and alkylation reactions.

The primary amine can be readily acylated by activated esters, such as N-hydroxysuccinimide (NHS) esters, or by isothiocyanates to form stable amide or thiourea (B124793) bonds, respectively. biosearchtech.com This provides a robust method for conjugating molecules post-synthetically, for example, after the incorporation of the Fmoc-Cysteinol(Trt) phosphoramidite into an oligonucleotide. glenresearch.combiosearchtech.com The reactivity of the amino group allows for the attachment of a wide range of functionalities, including fluorescent dyes, biotin, or peptides.

The position of the amino group can influence its reactivity. For instance, an N-terminal α-amino group generally exhibits different reactivity compared to the ε-amino group of a lysine (B10760008) residue within a peptide chain. nih.gov While the primary amine of cysteinol is not an α-amino acid, its reactivity is similarly governed by its local chemical environment and the pH of the reaction medium.

Fmoc Cysteinol Trt As a Key Building Block in Advanced Molecular Synthesis

Incorporation into Oligonucleotide Conjugates via Phosphoramidite (B1245037) Chemistry

The synthesis of oligonucleotide conjugates, which are chimeric molecules of nucleic acids and other moieties like peptides or labels, often relies on the robust and automated phosphoramidite method of solid-phase synthesis. sigmaaldrich.com A critical step in creating these conjugates is the introduction of a specific functional handle onto the oligonucleotide chain. Fmoc-Cysteinol(Trt) serves as an ideal precursor for this purpose.

The primary alcohol of Fmoc-Cysteinol(Trt) can be readily converted into a phosphoramidite derivative, typically a 2-cyanoethyl-N,N-diisopropylphosphoramidite. This transformation renders the building block compatible with standard automated oligonucleotide synthesizers. Once the phosphoramidite of Fmoc-Cysteinol(Trt) is prepared, it can be coupled to the 5'-hydroxyl group of a growing oligonucleotide chain on a solid support. nih.gov This process allows for the precise placement of a protected cysteine residue at the 5'-terminus of the synthetic DNA or RNA strand. nih.gov

The resulting 5'-cysteinyl oligonucleotide is a key intermediate. nih.gov After synthesis, the oligonucleotide is cleaved from the support and deprotected. The trityl group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), exposing a free thiol. nih.gov This unique, reactive sulfhydryl group serves as a specific site for conjugation with other molecules, such as peptides functionalized with a maleimide (B117702) group or through native chemical ligation techniques. nih.gov This strategy is a cornerstone for producing well-defined peptide-oligonucleotide conjugates used in diagnostics and therapeutic research. nih.gov

Table 1: Phosphoramidite Reagents from Cysteine Derivatives This interactive table summarizes key phosphoramidite reagents derived from protected cysteine for oligonucleotide synthesis.

| Derivative Name | Protecting Groups | Application in Synthesis | Resulting Functionality |

|---|---|---|---|

| Fmoc-Cysteinol(Trt)-phosphoramidite | N-Fmoc, S-Trt | Incorporation at the 5'-terminus of oligonucleotides. nih.gov | 5'-terminal thiol for conjugation after deprotection. |

| Fmoc-Cys(Trt)-hydroxyalkyl amide phosphoramidite | N-Fmoc, S-Trt | Used in solid-phase synthesis of 5'-cysteinyl oligonucleotides. nih.gov | Introduction of a cysteine residue for subsequent ligation. |

| N-Fmoc Base Protected Phosphoramidites | N-Fmoc on nucleobase | Alternative strategy for oligonucleotide synthesis with base-labile protection. google.com | High-purity oligonucleotides. |

Role in the Construction of Non-Peptidic Scaffolds and Ring Systems (e.g., Thiazolidine (B150603) Derivatives)

Beyond its use in biopolymers, Fmoc-Cysteinol(Trt) is a valuable starting material for creating non-peptidic scaffolds and heterocyclic ring systems. The inherent functionality of the cysteinol core—an amine, a thiol, and a hydroxyl group—provides multiple reaction points for building complex three-dimensional structures.

A prominent example is the synthesis of thiazolidine derivatives. The 1,2-aminothiol motif within the cysteinol structure can undergo a cyclocondensation reaction with an aldehyde or ketone to form a thiazolidine ring. rdd.edu.iq This reaction is a powerful method for generating conformationally constrained scaffolds. iris-biotech.de In a typical synthetic route, the deprotected cysteinol can react with an aldehyde to yield a stable five-membered thiazolidine ring, a core structure found in various biologically active molecules. The Fmoc group can be retained to direct further synthesis or removed to allow for additional modifications at the nitrogen atom. Research has shown that thiazolidine-4-carboxylic acid, a closely related derivative of cysteine, can be used as a protected form of cysteine in peptide synthesis, which is later converted back to cysteine by reaction with methoxylamine. iris-biotech.de This principle of using the thiazolidine as a stable, yet cleavable, scaffold is a key strategy in synthetic chemistry.

Table 2: Thiazolidine Formation from 1,2-Aminothiols This table illustrates the general reaction for forming thiazolidine scaffolds.

| Reactants | Catalyst/Conditions | Product | Scaffold Type |

|---|---|---|---|

| 1,2-Aminothiol (e.g., from deprotected Cysteinol) + Aldehyde (R-CHO) | Mild acid or neutral pH | 1,3-Thiazolidine | Non-peptidic heterocyclic scaffold |

| L-Cysteine + Aromatic Aldehydes | N/A | (R)-thiazolidine-4-carboxylic acid derivatives rdd.edu.iq | Chiral building block |

Utilization in the Synthesis of Functionalized Organic Molecules

The orthogonal protecting groups of Fmoc-Cysteinol(Trt) make it an exemplary building block for synthesizing a wide array of complex and highly functionalized organic molecules. Chemists can selectively address each of the three functional groups—the amine, the thiol, and the alcohol—to build out molecular complexity in a controlled manner.

For instance, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, opening up a vast range of subsequent chemical transformations, such as reductive amination or amide bond formation. google.com Alternatively, the alcohol can be used as a nucleophile in ether or ester linkages to connect the cysteinol unit to other molecular fragments. The Fmoc group can be removed with a base (e.g., piperidine) to expose the primary amine for peptide coupling or other N-functionalization, while the acid-labile trityl group keeps the highly reactive thiol protected. Conversely, the trityl group can be selectively cleaved with mild acid, leaving the Fmoc group intact for subsequent reactions. This differential reactivity is fundamental to its utility in creating molecules with precisely defined architectures, such as peptide mimetics, cyclic peptides, and complex ligands for coordination chemistry. smolecule.comnih.gov

Application in Bioconjugation and Chemical Biology Tool Development

The development of sophisticated tools to probe biological systems is a major focus of chemical biology. Fmoc-Cysteinol(Trt) provides a robust platform for constructing such tools, including molecular probes, linkers, and agents for site-specific labeling.

Fmoc-Cysteinol(Trt) is an intrinsically trifunctional hub that is ideal for designing molecular probes and bifunctional linkers. mdpi.com A typical strategy involves incorporating the building block into a larger molecule, such as a peptide or an inhibitor scaffold. After incorporation, the trityl group is removed to unmask the thiol, which serves as a unique chemical handle for conjugation. smolecule.com The high nucleophilicity and specific reactivity of the thiol group, particularly its reaction with maleimides, allow for the selective attachment of reporter molecules like fluorophores, biotin (B1667282) tags for affinity purification, or other bioactive agents. mdpi.comsmolecule.com This approach enables the construction of complex molecular tools where a recognition element (e.g., a peptide) is covalently attached to a signaling or effector element (e.g., a dye) through the cysteinol-derived linker.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for bioconjugation due to its high efficiency, selectivity, and biocompatibility. cpcscientific.comnih.gov Fmoc-Cysteinol(Trt) can be readily derivatized to participate in click reactions. The primary alcohol is a convenient site for introducing either an azide (B81097) or an alkyne functionality.

For example, the alcohol can be converted to an alkyne-containing ether via reaction with a propargyl halide. Alternatively, it can be tosylated and subsequently displaced with sodium azide to install an azide group. This "clickable" version of Fmoc-Cysteinol(Trt) can then be incorporated into peptides or other molecules using standard synthetic methods. cpcscientific.com The resulting molecule, now bearing a pendant azide or alkyne, can be "clicked" onto a complementary-functionalized biomolecule, polymer, or surface, enabling the rapid assembly of complex conjugates. mdpi.com

Table 3: Potential Click-Reactive Derivatives of Fmoc-Cysteinol(Trt) This interactive table outlines how Fmoc-Cysteinol(Trt) can be modified for click chemistry.

| Modification at Hydroxyl Group | Reagents | Resulting Click Handle | Complementary Click Partner |

|---|---|---|---|

| Etherification | Propargyl bromide, NaH | Terminal Alkyne | Azide |

Site-specific labeling of biomolecules, especially proteins, is crucial for understanding their function, localization, and interactions. uci.edu Cysteine is an ideal target for such labeling because its thiol side chain is relatively rare and possesses unique reactivity. nih.govnih.gov The strategy often involves introducing a single, uniquely reactive cysteine residue into a protein or peptide sequence.

Fmoc-Cysteinol(Trt) is a key enabler of this approach. It can be incorporated into a peptide during solid-phase peptide synthesis (SPPS). nih.gov After the full peptide is assembled, all protecting groups except the S-trityl group are removed. The final step involves the selective removal of the trityl group to expose a single free thiol. This thiol can then be targeted with high specificity by thiol-reactive probes, such as maleimides or iodoacetamides, which are conjugated to fluorophores, drugs, or other reporters. nih.gov This methodology ensures that the label is attached at a precise location, yielding a homogeneous population of labeled molecules, which is essential for quantitative and high-resolution biological assays. nih.gov

Table 4: Common Thiol-Reactive Groups for Site-Specific Conjugation This table lists chemical groups that react selectively with the deprotected thiol of a cysteinol residue.

| Thiol-Reactive Group | Chemical Linkage Formed | Key Features |

|---|---|---|

| Maleimide | Thioether (via Michael addition) | High specificity and efficiency at neutral pH. nih.gov |

| Iodoacetamide / Bromoacetamide | Thioether (via SN2) | Forms a very stable bond; reaction is rapid. nih.gov |

| Pyridyl disulfide | Disulfide | Forms a reversible disulfide bond, useful for release mechanisms. |

| Vinyl sulfone | Thioether | Reacts readily with thiols at slightly basic pH. |

Table 5: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-Fmoc-S-trityl-L-cysteinol | Fmoc-Cysteinol(Trt) |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Trityl | Trt |

| 2-Cyanoethyl-N,N-diisopropylphosphoramidite | |

| Trifluoroacetic acid | TFA |

| (4R)-1,3-thiazolidine-4-carboxylic acid | Thz |

| Methoxylamine | |

| Piperidine (B6355638) | |

| Propargyl bromide | |

| Sodium azide | |

| Maleimide | |

| Iodoacetamide |

Mechanistic Investigations and Side Reaction Management in Fmoc Cysteinol Trt Chemistry

Studies on Protecting Group Lability and Stability under Various Reaction Conditions

The successful application of Fmoc-Cysteinol(Trt) in synthesis hinges on the orthogonal stability of its two primary protecting groups: the N-α-Fmoc group and the S-Trt group. The Fmoc group is characterized by its stability in acidic conditions, which allows for the selective removal of other acid-labile groups like tert-butyloxycarbonyl (Boc) or the S-trityl group itself. chimia.ch Conversely, the Fmoc group is readily cleaved by treatment with a secondary amine base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chimia.chchempep.com The cleavage mechanism is a base-induced β-elimination (E1cB mechanism), which generates a dibenzofulvene (DBF) intermediate and a carbamate (B1207046) that subsequently decarboxylates to yield the free amine. youtube.com

The S-trityl group provides robust protection for the thiol functionality. It is stable under the basic conditions required for Fmoc group removal, a crucial feature for its use in Fmoc-based solid-phase peptide synthesis (SPPS). bachem.comiris-biotech.de The Trt group is, however, labile to acidolysis, typically cleaved with strong acids like trifluoroacetic acid (TFA). bachem.comsigmaaldrich.com The cleavage reaction is often performed in the presence of scavengers, such as triisopropylsilane (B1312306) (TIS) or 1,2-ethanedithiol (B43112) (EDT), to effectively quench the highly stable trityl cation formed, thereby preventing side reactions like reattachment to nucleophilic residues (e.g., tryptophan) or alkylation of the deprotected thiol. sigmaaldrich.comsigmaaldrich.com The differential lability of the Fmoc and Trt groups under basic and acidic conditions, respectively, forms the basis of their orthogonal deployment in synthesis.

| Protecting Group | Cleavage Conditions | Stability Conditions | Relevant Notes |

|---|---|---|---|

| N-Fmoc | Weakly basic (e.g., 20% Piperidine in DMF) chimia.chchempep.com | Acidic (e.g., TFA), Hydrogenolysis sigmaaldrich.com | Cleavage proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF). youtube.com |

| S-Trt | Acidic (e.g., 95% TFA with scavengers like TIS) sigmaaldrich.com | Basic (e.g., Piperidine), Hydrogenolysis bachem.comiris-biotech.de | Acid-lability is due to the formation of the stable trityl cation. sigmaaldrich.com Can be selectively cleaved with dilute acid (e.g., 1-2% TFA) in the presence of more robust acid-labile groups. sigmaaldrich.com |

Analysis of Racemization and Enantiomerization During Derivatization and Coupling

A significant challenge in the chemistry of Fmoc-protected amino acids, including cysteine derivatives, is the risk of racemization at the α-carbon during activation and coupling steps. nih.gov This is particularly pronounced when using phosphonium (B103445) or uronium salt-based coupling reagents (e.g., HBTU, PyBOP) in the presence of tertiary amine bases like diisopropylethylamine (DIEA). nih.gov The mechanism is believed to proceed through the abstraction of the acidic α-proton, facilitated by the activating agent, leading to enolization or the formation of a transient oxazolone (B7731731) intermediate, which compromises the stereochemical integrity of the chiral center. nih.govnih.gov

Studies on Fmoc-L-Cys(Trt)-OH have shown that the extent of racemization is highly dependent on the choice of coupling conditions. nih.gov For instance, coupling with HATU and N-methylmorpholine (NMM) can lead to significant racemization. nih.gov In contrast, methods that avoid strong bases or use less basic additives, such as the use of diisopropylcarbodiimide (DIC) with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), have been shown to effectively suppress racemization. nih.gov The bulky S-Trt group has been associated with a higher propensity for racemization compared to other S-protecting groups like S-acetamidomethyl (Acm) under identical coupling conditions, likely due to steric factors influencing the stability of the activated intermediate. nih.gov While these studies focus on the amino acid, the principles are directly applicable to Fmoc-Cysteinol(Trt), as the chiral environment of the α-carbon is identical.

| Coupling Reagent/Base | Preactivation Time | % D-Isomer (Racemization) for Fmoc-L-Cys(Trt)-OH | Reference |

|---|---|---|---|

| DIC/Oxyma | Not specified | Negligible | nih.gov |

| HCTU/6-Cl-HOBt/DIEA | 1 min | 12.6% | nih.gov |

| HCTU/6-Cl-HOBt/TMP | 1 min | 2.1% | nih.gov |

| DIC/HOBt | 5 min | 1.5% | nih.gov |

Characterization and Mitigation of Undesired Chemical Transformations

Beyond racemization, Fmoc-Cysteinol(Trt) and related compounds can undergo several undesired chemical transformations during synthesis, requiring careful management.

A notable side reaction is the intramolecular migration of the fluorenylmethyl group from the nitrogen atom to the sulfur atom, a process known as N→S transprotection. bu.edu.eg This transformation typically occurs during the deprotection of a cysteine derivative where the thiol group is unprotected. The mechanism is initiated by the standard base-catalyzed removal of the N-Fmoc group, which liberates dibenzofulvene (DBF). d-nb.info If a free thiol is present, it can be deprotonated by the base to form a highly nucleophilic thiolate. This thiolate then undergoes a Michael-type addition to the exocyclic double bond of the DBF molecule. d-nb.info This reaction effectively transfers the fluorenylmethyl (Fm) moiety from the original protecting group to the cysteine side chain, resulting in an undesired S-Fm protected product with a free N-terminal amine. rsc.orgresearchgate.net Studies have shown that this transprotection is efficiently catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and its occurrence is sensitive to base concentration. d-nb.inforesearchgate.net While this reaction requires a free thiol and is thus not a direct side reaction of S-Trt protected cysteinol, it is a critical consideration if premature deprotection of the Trt group were to occur under basic conditions.

The abstraction of the α-hydrogen, the same process that leads to racemization, can also initiate β-elimination, a significant side reaction for cysteine derivatives. researchgate.net This pathway is particularly prevalent under basic conditions, such as during Fmoc deprotection with piperidine. bachem.comthieme-connect.de The reaction proceeds via elimination of the protected sulfhydryl side chain to form a highly reactive dehydroalanine (B155165) intermediate. researchgate.netiris-biotech.de This intermediate can then be attacked by nucleophiles present in the reaction mixture. In the context of Fmoc-SPPS, the most common nucleophile is piperidine, leading to the formation of a 3-(1-piperidinyl)alanine adduct. iris-biotech.depeptide.com The use of the bulky S-Trt protecting group has been shown to reduce the extent of this side reaction compared to less bulky groups like Acm, as it sterically hinders the base's access to the α-proton. bachem.compeptide.com

Diketopiperazine (DKP) formation is a common and often problematic side reaction in Fmoc-based SPPS, especially when synthesizing peptide acids. chempep.comnih.gov It occurs at the dipeptide stage after the removal of the N-terminal Fmoc group. The liberated terminal amine can perform an intramolecular nucleophilic attack on the ester linkage that anchors the C-terminal residue to the solid support. nih.gov This attack cleaves the dipeptide from the resin as a stable six-membered cyclic dipeptide, the diketopiperazine, resulting in truncation of the peptide chain and a loss of yield. peptide.comnih.gov

Advanced Characterization and Computational Studies of Fmoc Cysteinol Trt and Its Derivatives

Application of Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR for identity confirmation)

Spectroscopic methods are indispensable for the verification of the chemical structure of Fmoc-Cysteinol(Trt), ensuring that the starting material for any synthesis is correct. Each technique provides unique insights into the molecule's composition and connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for confirming the identity of the compound by identifying its key functional groups. sigmaaldrich.com For Fmoc-Cysteinol(Trt), the IR spectrum is expected to show characteristic absorption bands for the N-H urethane, the aromatic rings of the Fmoc and trityl groups, and the primary alcohol. Crucially, it confirms the conversion from its parent amino acid, Fmoc-Cys(Trt)-OH, by the absence of the broad O-H and C=O stretching bands associated with a carboxylic acid and the presence of the distinct O-H stretch of an alcohol.

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. nih.gov For Fmoc-Cysteinol(Trt), high-resolution mass spectrometry (HRMS) would be used to verify the molecular formula, C₃₇H₃₃NO₃S. peptide.com This technique is also sensitive enough to detect trace impurities from the synthesis process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. rsc.orgnd.edu A combination of 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC) would be used to assign every proton and carbon in the Fmoc-Cysteinol(Trt) structure. Isotopic labeling with ¹³C and ¹⁵N can also be employed for more complex studies, particularly when the building block is incorporated into a larger molecule. sigmaaldrich.com

| Technique | Purpose | Expected Observations for Fmoc-Cysteinol(Trt) |

|---|---|---|

| IR Spectroscopy | Functional Group Identification | Presence of O-H (alcohol), N-H (urethane), C-H (aromatic/aliphatic) stretches. Absence of carboxylic acid C=O and O-H bands. |

| Mass Spectrometry | Molecular Weight Confirmation | Detection of the molecular ion peak corresponding to the exact mass of C₃₇H₃₃NO₃S (Calculated: 571.22 g/mol). peptide.com |

| ¹H NMR | Proton Environment Mapping | Complex aromatic signals for Fmoc and Trt groups, characteristic signals for the cysteinol backbone protons, and a distinct signal for the alcohol (-OH) proton. |

| ¹³C NMR | Carbon Skeleton Mapping | Distinct signals for each of the 37 carbon atoms, including those of the fluorenyl, trityl, and cysteinol moieties. |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic methods are essential for determining the purity of Fmoc-Cysteinol(Trt) and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of protected amino acids and their derivatives. sigmaaldrich.comcem.com For Fmoc-Cysteinol(Trt), a reversed-phase HPLC (RP-HPLC) method is typically used, which separates the compound from any impurities based on hydrophobicity. Purity levels are quantified by integrating the peak area at a specific UV wavelength (often 214 nm for the peptide backbone and 254 or 301 nm for the Fmoc group). nih.govresearchgate.net High-purity batches of the related Fmoc-Cys(Trt)-OH often exhibit purities of ≥99.0%. sigmaaldrich.com HPLC is also a critical tool for reaction monitoring, for instance, to track the reduction of Fmoc-Cys(Trt)-OH to Fmoc-Cysteinol(Trt) or to follow its incorporation during a synthesis, ensuring the reaction goes to completion. ajpamc.com

Thin-Layer Chromatography (TLC): TLC is a faster, qualitative technique used for rapid reaction monitoring and purity estimation. sigmaaldrich.com While less precise than HPLC, it provides a quick assessment of the presence of starting materials, products, and byproducts.

| Technique | Application | Typical Parameters |

|---|---|---|

| RP-HPLC | Purity Assessment & Quantification | Column: C18 Mobile Phase: Gradient of water and acetonitrile (B52724) with 0.1% TFA Detection: UV at 214 nm, 254 nm, or 301 nm nih.govresearchgate.net |

| RP-HPLC | Reaction Monitoring | Analysis of aliquots over time to track the disappearance of reactants and the appearance of products. ajpamc.com |

| TLC | Qualitative Purity Check | Stationary Phase: Silica (B1680970) gel Mobile Phase: Solvent system like Ethyl acetate/Hexanes sigmaaldrich.com |

Computational Chemistry Approaches for Conformation, Reactivity, and Interaction Prediction

Computational chemistry provides powerful predictive insights into the behavior of molecules like Fmoc-Cysteinol(Trt), complementing experimental data. These methods can model the molecule's three-dimensional shape, predict its reactivity, and simulate its interactions with other molecules.

Conformational Analysis: Understanding the preferred 3D structure, or conformation, of Fmoc-Cysteinol(Trt) is crucial as it can influence its reactivity and how it fits into a larger molecular assembly. Molecular mechanics and quantum mechanics (QM) methods can be used to calculate the energies of different conformations to identify the most stable structures. The presence of ten rotatable bonds in the related Fmoc-Cys(Trt)-OH suggests a high degree of flexibility, a characteristic that would be shared by Fmoc-Cysteinol(Trt). chemscene.com The change from a planar carboxylate group to a tetrahedral hydroxymethyl group would significantly alter the local conformational landscape compared to its parent amino acid.

Reactivity Prediction: Computational models can predict sites of reactivity. For Fmoc-Cysteinol(Trt), this includes the nucleophilicity of the primary alcohol and the potential for reactions at the sulfur atom. Methods like Density Functional Theory (DFT) can calculate electronic properties, such as atomic charges and frontier molecular orbitals, to predict how the molecule will behave in a chemical reaction. nih.gov

Interaction Prediction: When Fmoc-Cysteinol(Trt) is part of a larger peptide or molecule, computational docking and molecular dynamics (MD) simulations can predict how it will interact with other molecules, such as proteins or receptors. vietnamjournal.runih.gov These models are crucial in drug discovery and materials science for predicting binding affinity and understanding the structural basis of molecular recognition. nih.gov The large, hydrophobic trityl and Fmoc groups are expected to dominate non-covalent interactions.

| Computational Approach | Objective | Predicted Property for Fmoc-Cysteinol(Trt) |

|---|---|---|

| Molecular Mechanics / Dynamics | Conformational Analysis | Identifies low-energy 3D structures and molecular flexibility. |

| Density Functional Theory (DFT) | Reactivity Prediction | Calculates electron distribution to predict reactive sites (e.g., nucleophilicity of the alcohol). nih.gov |

| Protein-Peptide Docking | Interaction Prediction | Models the binding of a cysteinol-containing peptide to a target protein. vietnamjournal.runih.gov |

Q & A

Q. What is the role of the Trityl (Trt) group in Fmoc-Cysteinol(Trt) during peptide synthesis?

The Trityl group protects the thiol (-SH) group of cysteine during Fmoc-based solid-phase peptide synthesis (SPPS), preventing unwanted oxidation or disulfide bond formation. This protection is critical for maintaining regioselectivity in cysteine-containing peptides. The Trt group is acid-labile and can be removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) with scavengers), enabling controlled deprotection .

Q. How should Fmoc-Cysteinol(Trt) be stored to ensure stability?

Store the compound at 2–10°C in a dry, dark environment to prevent degradation. Prolonged exposure to moisture or light can lead to partial deprotection or racemization, compromising its utility in peptide synthesis .

Q. What analytical methods are recommended for assessing the purity of Fmoc-Cysteinol(Trt)?

High-performance liquid chromatography (HPLC) with UV detection (λ = 214–254 nm) is standard for purity analysis (≥97–98% purity per supplier specifications). Mass spectrometry (MS) confirms molecular weight (e.g., 585.71 g/mol for the L-enantiomer), while nuclear magnetic resonance (NMR) validates structural integrity, particularly the Trt group’s aromatic protons (δ 7.1–7.4 ppm) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of Fmoc-Cysteinol(Trt) in sterically hindered peptide sequences?

Steric hindrance from the Trt group may reduce coupling efficiency. Strategies include:

- Using coupling reagents like HATU or PyBOP with 1–5 equivalents of the amino acid.

- Extending reaction times (30–60 minutes) and increasing temperature (40–50°C) to improve activation.

- Monitoring coupling completion via Kaiser or chloranil tests. Data from Kar et al. (2020) suggest that pre-activation with DIPEA in DMF enhances reactivity .

Q. How should discrepancies in reported coupling yields for Fmoc-Cysteinol(Trt) be resolved?

Contradictions in coupling efficiency often arise from:

- Enantiomeric purity : D-enantiomer contamination (≤0.5% in high-quality batches) can skew results. Verify enantiomeric ratios via chiral HPLC .

- Reagent quality : Degraded coupling reagents (e.g., HATU) reduce activation efficiency. Use freshly prepared solutions.

- Solvent composition : Residual water in DMF (>0.1%) inhibits carbamate formation. Dry solvents over molecular sieves .

Q. What novel applications exist for Fmoc-Cysteinol(Trt) beyond peptide synthesis?

Recent studies highlight its use in:

- Antimicrobial hydrogels : Fmoc-modified self-assembling peptides incorporating Trt-protected cysteine inhibit bacterial growth by disrupting membrane integrity (e.g., against E. coli and S. aureus) .

- Chemical protein synthesis : The Trt group’s stability under basic conditions enables its use in native chemical ligation (NCL) for assembling large proteins like ubiquitin .

Methodological Guidelines

Q. How to characterize Trt-protected cysteine residues in synthetic peptides?

- Deprotection monitoring : Use LC-MS post-TFA treatment to confirm Trt removal (loss of 243.3 g/mol fragment).

- Disulfide mapping : After deprotection, employ Ellman’s assay to quantify free thiols and ensure oxidation control.

- X-ray crystallography : Resolve structures of Trt-containing intermediates to validate spatial positioning .

Q. What precautions are necessary when scaling up Fmoc-Cysteinol(Trt) synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.